molecular formula C27H25NO5 B2404622 (3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid CAS No. 2125660-58-2

(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B2404622
CAS No.: 2125660-58-2
M. Wt: 443.499
InChI Key: WVWPHLVBHGBSBA-BJKOFHAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C27H25NO5 and its molecular weight is 443.499. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Protection of Hydroxy-Groups in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, which is a part of the compound , is used to protect hydroxy-groups in synthesis. It works in conjunction with various acid- and base-labile protecting groups. The Fmoc group can be removed by triethylamine in dry pyridine solution, making it a versatile option in chemical synthesis (Gioeli & Chattopadhyaya, 1982).

Solid Phase Synthesis of Peptide Amides

A derivative of this compound, 3-(α-Fmoc-amino-4-methoxybenzyl)-4-methoxyphenyl propionic acid (Fmoc), is used in solid phase peptide synthesis. It acts as a precursor for the C-terminal amide and is recommended for use with thioanisole-mediated trimethylsilyl bromide in trifluoroacetic acid for cleavage from the resin (Funakoshi et al., 1988).

Influenza Neuraminidase Inhibitor Development

This compound is part of the synthesis of potent inhibitors of influenza neuraminidase (NA). Efficient syntheses involving fluoren-9-ylmethoxycarbonyl (Fmoc) based core structures have led to the identification of potent NA inhibitors (Wang et al., 2001).

β-Foldamer Synthesis

From a similar starting compound, the first synthesis of a β-foldamer containing pyrrolidin-2-one rings was achieved, highlighting its utility in complex molecular design and synthesis (Menegazzo et al., 2006).

Properties

IUPAC Name

(3S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5/c1-32-18-8-6-7-17(13-18)23-14-28(15-24(23)26(29)30)27(31)33-16-25-21-11-4-2-9-19(21)20-10-3-5-12-22(20)25/h2-13,23-25H,14-16H2,1H3,(H,29,30)/t23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWPHLVBHGBSBA-BJKOFHAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H]2CN(C[C@H]2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.